![molecular formula C6H9N3O B1421973 N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine CAS No. 1221728-93-3](/img/structure/B1421973.png)
N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
Vue d'ensemble
Description
N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound with the CAS Number: 1221728-93-3 . It has a molecular weight of 139.16 . The IUPAC name for this compound is (1Z)-1-(1-methyl-1H-pyrazol-4-yl)ethanone oxime . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is 1S/C6H9N3O/c1-5(8-10)6-3-7-9(2)4-6/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthetic Approaches and Chemical Transformations
Research in the field of organic synthesis has shown that compounds structurally related to N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine serve as valuable intermediates for the synthesis of a wide array of heterocycles. These compounds are utilized in multi-component reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by bases such as K2CO3, to synthesize isoxazolone derivatives with significant biological and medicinal properties (Laroum et al., 2019). This research underscores the compound's role in facilitating the development of novel heterocycles, highlighting its importance in the synthesis of molecules with potential therapeutic applications.
Antifungal Applications
Explorations into the antifungal properties of small molecules have identified derivatives of N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine as promising candidates for combating fungal pathogens such as Fusarium oxysporum. Studies focus on the structure-activity relationships of these compounds, revealing their potential as antifungal agents with the ability to address plant diseases like Bayoud disease, which impacts date palms in regions such as North Africa and the Middle East (Kaddouri et al., 2022). This research contributes to the understanding of the compound's role in agricultural and plant health, providing insights into its application in controlling fungal infections.
Radical Scavenging and Antioxidant Properties
The radical scavenging and antioxidant properties of compounds structurally similar to N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine have been a subject of investigation, emphasizing their potential in mitigating oxidative stress and cell impairment. These studies highlight the importance of certain functional groups and structural motifs in enhancing the antioxidant activity of these compounds, which could be leveraged in designing novel therapeutic agents aimed at preventing or treating diseases associated with oxidative damage (Yadav et al., 2014). The exploration of these antioxidant capabilities underscores the versatility of the compound and its derivatives in addressing health issues related to oxidative stress.
Multicomponent Synthesis for Bioactive Molecules
The utility of N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine and its derivatives in multicomponent reactions has been explored for the synthesis of bioactive pyrazole derivatives. Such reactions are valued for their efficiency in producing molecules with significant therapeutic potential, including antibacterial, anticancer, and antifungal activities (Becerra et al., 2022). This research highlights the compound's relevance in the discovery and development of new drugs, demonstrating its contribution to the field of medicinal chemistry.
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Propriétés
IUPAC Name |
(NE)-N-[1-(1-methylpyrazol-4-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(8-10)6-3-7-9(2)4-6/h3-4,10H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPHMNPSFXFAKB-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B1421890.png)
![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B1421893.png)
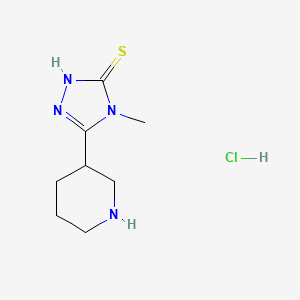
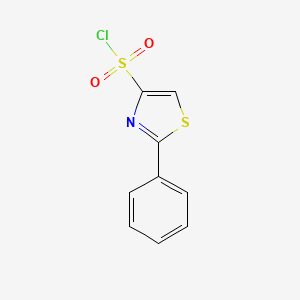
![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)
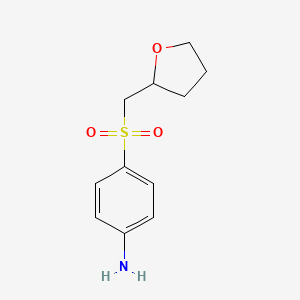

![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)
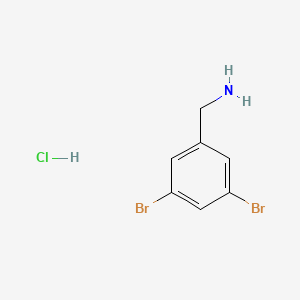
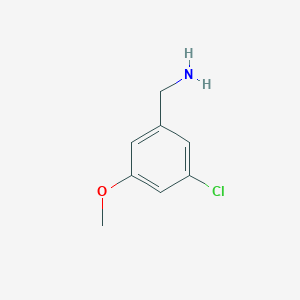
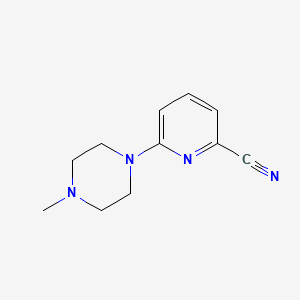
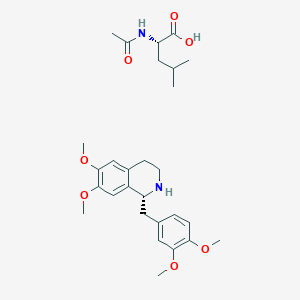
![1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B1421907.png)
![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)